molecular formula C10H9BrClN3 B2985404 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1602185-22-7

1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No. B2985404
CAS RN: 1602185-22-7
M. Wt: 286.56
InChI Key: HEXNLFSCVWLHEU-UHFFFAOYSA-N
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Description

1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine, also known as BRP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BRP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated in several studies.

Scientific Research Applications

Synthesis and Characterization

The compound 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine is a key intermediate in the synthesis of various heterocyclic compounds, showcasing diverse biological activities. For instance, its derivatives have been utilized in the synthesis of 3,5-diphenyl-1H-pyrazole derivatives, displaying remarkable analgesic activity, along with moderate hypotensive, bradycardiac, and anti-inflammatory activities in animal models. These compounds also exhibit infiltration anesthesia and a weak platelet antiaggregating activity in vitro, highlighting their potential in medicinal chemistry (Bondavalli et al., 1988).

Structural and Computational Analysis

The structural features and nonlinear optical properties of synthesized compounds involving this compound derivatives have been extensively studied. For example, a study involving the synthesis and characterization of tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine, derived from similar bromophenyl compounds, provided insights into the molecular structure through NMR, IR, MS, and elemental analysis. This highlights the compound's role in the development of materials with potential applications in optical technologies (Veettil & Haridas, 2010).

Biological Activities

Research into derivatives of this compound has uncovered a variety of biological activities. For instance, pyrazole derivatives have been investigated for their antitumor, antifungal, and antibacterial properties, identifying pharmacophore sites critical for these activities. This underscores the compound's versatility and its derivatives' potential in developing new antimicrobial and anticancer agents (Titi et al., 2020).

Nonlinear Optical Properties and Reactivity

The compound and its derivatives have been a subject of interest in the field of materials science, particularly regarding their electronic structure and nonlinear optical (NLO) properties. Studies have employed density functional theory (DFT) calculations to explore these aspects, offering insights into the reactivity and stability of the synthesized compounds. Such research opens up new avenues for the application of these materials in optoelectronics and photonics, demonstrating significant NLO responses and chemical reactivity based on frontier molecular orbital analysis (Kanwal et al., 2022).

properties

IUPAC Name

1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXNLFSCVWLHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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